molecular formula C9H17NO2 B120085 Tert-butyl but-3-EN-1-ylcarbamate CAS No. 156731-40-7

Tert-butyl but-3-EN-1-ylcarbamate

Cat. No.: B120085
CAS No.: 156731-40-7
M. Wt: 171.24 g/mol
InChI Key: YWSXTMBDIBZHBB-UHFFFAOYSA-N
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Description

Tert-butyl but-3-EN-1-ylcarbamate is a chemical compound that belongs to the class of carbamates. It is commonly used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl but-3-EN-1-ylcarbamate can be synthesized through various methods. One efficient method involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions. This process involves Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation in one pot . Another common method is the use of tert-butoxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions .

Industrial Production Methods: Industrial production methods for this compound often involve the use of flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl but-3-EN-1-ylcarbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is commonly used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include tert-butyl hydroperoxide, trifluoroacetic acid, and palladium catalysts. The conditions for these reactions are typically mild, making the compound versatile for various applications .

Major Products Formed: The major products formed from reactions involving this compound include N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .

Scientific Research Applications

Tert-butyl but-3-EN-1-ylcarbamate has a wide range of scientific research applications. In chemistry, it is used as a protecting group for amines, which can be installed and removed under mild conditions . In biology and medicine, it is used in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B . In industry, it is used in the production of polymers and pharmaceutical agents .

Mechanism of Action

The mechanism of action of tert-butyl but-3-EN-1-ylcarbamate involves the formation of a carbamic acid intermediate, which undergoes decarboxylation to produce a free amine. This process is facilitated by the presence of strong acids, such as trifluoroacetic acid . The molecular targets and pathways involved in this mechanism include the protonation of the tert-butyl carbamate and the subsequent loss of the tert-butyl cation .

Comparison with Similar Compounds

Tert-butyl but-3-EN-1-ylcarbamate is unique compared to other similar compounds due to its versatility and mild reaction conditions. Similar compounds include tert-butyl carbamate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . These compounds share similar properties but differ in their specific applications and reaction conditions.

Properties

IUPAC Name

tert-butyl N-but-3-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5H,1,6-7H2,2-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSXTMBDIBZHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460443
Record name TERT-BUTYL BUT-3-EN-1-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156731-40-7
Record name TERT-BUTYL BUT-3-EN-1-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name But-3-en-1-amine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 186 (708 mg, 2.61 mmol) in DCM (20 mL) was added trifluoroacetic acid (593 mg, 5.20 mmol) and the mixture was allowed to stir for 5 min before being quenched with 2M NaOH (25 mL) and extracted with DCM (3×20 mL). The combined organic fractions were dried, and concentrated to yield the title compound (429 mg, 2.50 mmol, 96%) as a light brown oil, which had spectral data in agreement with that reported.104 1H NMR (CDCl3, 300 MHz): δ 5.75 (m, 1H, H3); 5.08 (m, 2H, H4); 4.59 (bs, 1H, NH); 3.20 (dd, J=6.3, 12.6 Hz, 2H, H1); 2.24 (dd, J=6.9, 12.6 Hz, 2H, H2); 1.44 (s, 9H, (CH3)3). Mass Spectrum (ES, +ve) m/z 116 (100%) [MH+] less 56 (Boc rearrangement].
Name
186
Quantity
708 mg
Type
reactant
Reaction Step One
Quantity
593 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

(2E)-5-(tert-Butoxycarbonylamino)-5-methylhex-3-enoic acid (303 mg, 1.04 mmol) was dissolved in N,N-dimethylformamide (2 ml) and dichloromethane (2 ml). Hydroxy-7-azabenzotriazole (170 mg, 1.25 mmol) was added as a solid. The solution was cooled to 0° C. N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (299 mg, 1.56 mmol) was added. The solution was stirred for 10 min at 0° C. (2R)-2Methylamino)-3-(2-naphthyl)propionic acid N-methyl-N-phenethylamide (360 mg, 1.04 mmol) was dissolved in dichloromethane (2 ml) and added to the reaction mixture. Ethyldiisopropylamine (0.18 ml, 1.04 mmol) was added. The reaction mixture was stirred for 16 h, while it was warming to room temperature. The solution was diluted with water (200 ml) and ethyl acetate (150 ml). 10% aqueous sodium hydrogen sulfate solution (50 ml) was added. The phases were seperated, and the aqueous phase was extracted with ethyl acetate (4×50 ml). The combined organic layers were washed with saturated sodium hydrogen carbonate solution (200 ml) and dried over magensium sulfate. The solvent was removed in vacuc. The crude product was purified by flash chromatography on silica (110 g), using ethyl acetatetheptane 1:1 as eluent, to give 546 mg of (3E)-1,1-dimethyl-4-(N-methyl-N-(1R)-1-N-methyl-N-phenethylcarbamoyl)-2-(2-naphthyl)ethyl)carbamoyl)but-3-enylcarbamic acid tert-butylester.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
(2E)-5-(tert-Butoxycarbonylamino)-5-methylhex-3-enoic acid
Quantity
303 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
299 mg
Type
reactant
Reaction Step Four
Name
3-(2-naphthyl)propionic acid N-methyl-N-phenethylamide
Quantity
360 mg
Type
reactant
Reaction Step Five
Quantity
0.18 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Seven
Quantity
2 mL
Type
solvent
Reaction Step Eight
Quantity
2 mL
Type
solvent
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Name
C=CCCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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Reaction Step One
Quantity
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Reaction Step One

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